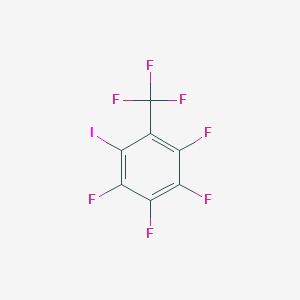

1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene

Description

1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene is a hexa-substituted benzene derivative featuring four fluorine atoms at positions 1–4, an iodine atom at position 5, and a trifluoromethyl (-CF₃) group at position 5. This compound’s unique substitution pattern combines strong electron-withdrawing groups (fluorine and -CF₃) with a heavy halogen (iodine), which may confer distinct electronic, steric, and reactivity properties.

Properties

CAS No. |

1478-08-6 |

|---|---|

Molecular Formula |

C7F7I |

Molecular Weight |

343.97 g/mol |

IUPAC Name |

1,2,3,4-tetrafluoro-5-iodo-6-(trifluoromethyl)benzene |

InChI |

InChI=1S/C7F7I/c8-2-1(7(12,13)14)6(15)5(11)4(10)3(2)9 |

InChI Key |

KRPNOQJVTIUPHA-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)F)F)F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene typically involves:

- Starting from a suitably fluorinated benzene derivative (e.g., tetrafluorobenzene or tetrafluorochlorobenzene).

- Introduction of the trifluoromethyl group via trifluoromethylation reagents or intermediates.

- Selective iodination at the desired position.

- Purification and isolation of the final product.

The key challenges are the regioselective introduction of iodine and trifluoromethyl groups on a tetrafluorinated benzene ring.

Preparation of Fluorinated Iodobenzene Precursors

A foundational step is preparing tetrafluoroiodobenzene intermediates. According to a detailed study by NIST researchers, 2-chloro-3,4,5,6-tetrafluoroiodobenzene was synthesized by reacting 2,3,4,5-tetrafluorochlorobenzene with iodine under controlled conditions (60 °C for 2 hours) followed by workup involving sodium bisulfite and ether extraction. This yielded the tetrafluoroiodobenzene with a 66.9% yield (boiling point 70-72 °C at 5 mmHg). This demonstrates the feasibility of introducing iodine into a tetrafluorobenzene ring.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent is introduced using trifluoromethylation reagents. Recent advances include the use of trifluoromethyl thianthrenium triflate , a novel reagent that enables electrophilic, nucleophilic, and radical trifluoromethylation under mild conditions without catalysts. This reagent can functionalize aromatic rings effectively, suggesting its potential utility in preparing this compound by trifluoromethylating a suitably iodinated tetrafluorobenzene precursor.

Grignard Reaction Route for Trifluoromethylated Fluorobenzenes

A practical synthetic approach involves Grignard chemistry starting from halogenated trifluoromethylated fluoroarenes. For example, 3-fluoro-5-(trifluoromethyl)phenylboronic acid was synthesized from 3-fluoro-5-(trifluoromethyl)phenyl bromide via magnesium-mediated Grignard formation in tetrahydrofuran at 45 °C, followed by reaction with trimethyl borate at -78 °C and acidic workup. This method yielded 3.3 g of the boronic acid intermediate, confirming the viability of Grignard intermediates in fluorinated trifluoromethylated aromatic synthesis.

This approach can be adapted to introduce iodine by starting from an iodinated tetrafluorobenzene derivative and performing similar organometallic transformations.

Summary Table of Key Preparation Steps

Recommendations for Further Research

Experimental optimization of trifluoromethyl thianthrenium triflate reagent specifically on iodotetrafluorobenzene substrates to maximize yield and regioselectivity.

Exploration of cross-coupling reactions using boronic acid intermediates derived from iodotetrafluorobenzenes for alternative trifluoromethyl introduction.

Detailed mechanistic studies on the radical versus electrophilic trifluoromethylation pathways on heavily fluorinated aromatic rings.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated aniline derivatives, while coupling reactions can produce more complex fluorinated aromatic compounds.

Scientific Research Applications

1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

Biology: Investigated for its potential use in biological assays and as a probe in biochemical studies.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrafluoro-5-iodo-6-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways, depending on its specific application. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, while the iodine atom can facilitate its detection and imaging in biological studies .

Comparison with Similar Compounds

Chlorinated Benzene Derivatives ()

The provided evidence lists chlorinated benzene analogs with varying substituents, though none directly match the target compound’s fluorine/iodine/trifluoromethyl substitution. Key comparisons include:

Key Differences :

- Electronic Effects: Fluorine and -CF₃ are stronger electron-withdrawing groups than chlorine or -NO₂, likely reducing aromatic ring electron density more significantly. This could hinder electrophilic substitution but favor nucleophilic displacement at iodine .

- Steric and Reactivity Profile : The bulky -CF₃ group at position 6 may introduce steric hindrance absent in simpler chlorinated analogs. Iodine’s large atomic radius (vs. chlorine) could enhance leaving-group ability in substitution reactions .

Heterocyclic Analogs ()

erroneously lists the target compound as an alias for 2,2-Bis(trifluoromethyl)-1,3-dioxolane , a five-membered heterocyclic compound. This highlights a critical distinction:

- Structural Divergence: The dioxolane derivative contains a non-aromatic oxygen ring with two -CF₃ groups, while the target compound is a fully substituted benzene. Their reactivity and applications (e.g., solvents vs. aromatic intermediates) would differ fundamentally .

Research Implications and Gaps

- Toxicity and Stability: Chlorinated analogs in are associated with pesticidal activity but may exhibit environmental persistence.

Biological Activity

1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene (CAS No: 1478-08-6) is a halogenated aromatic compound notable for its potential biological activity. This compound has garnered attention in various fields including medicinal chemistry and agrochemicals due to the unique properties imparted by its trifluoromethyl and tetrafluoro substituents. This article aims to explore the biological activity of this compound, including its pharmacological properties, toxicity, and potential applications.

The molecular structure of this compound is characterized by:

- Molecular Formula : C7F7I

- Molecular Weight : 343.968 g/mol

- LogP : 3.8664 (indicating lipophilicity)

- Polar Surface Area (PSA) : 0 Ų

These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its absorption and distribution in biological systems .

Pharmacological Effects

Research indicates that compounds with trifluoromethyl groups often display enhanced biological activity due to their ability to modulate metabolic pathways. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule, making it a candidate for drug development.

- Antimicrobial Activity : Preliminary studies suggest that halogenated benzene derivatives can exhibit antimicrobial properties. The specific activity of this compound against various pathogens remains under investigation but holds potential based on structural analogs .

- Cytotoxicity : The cytotoxic effects of fluorinated compounds are often attributed to their ability to generate reactive oxygen species (ROS). Studies focusing on similar compounds indicate that they may induce oxidative stress in cancer cells, leading to apoptosis . However, specific cytotoxicity data for this compound is limited.

Toxicological Profile

The toxicity of halogenated compounds is a crucial aspect of their biological evaluation. The following factors are relevant:

- Absorption and Distribution : Similar compounds have shown significant absorption rates via inhalation and dermal exposure. Given its lipophilic nature, this compound is expected to distribute widely in lipid-rich tissues .

- Metabolism : The metabolism of such compounds typically involves phase I metabolic reactions mediated by cytochrome P450 enzymes. Metabolites may include phenolic derivatives which can be more toxic than the parent compound .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3,4-Tetrafluoro-5-iodo-6-(trifluoromethyl)benzene, and how can reaction yields be improved?

- Methodological Answer : A key route involves halogenation and trifluoromethylation steps. For example, Grignard reagents (e.g., isopropylmagnesium chloride) can facilitate iodine substitution in intermediates like 3-chloro-5-(trifluoromethyl)benzene derivatives, achieving ~69% yield under controlled conditions (-50°C, THF solvent) . Optimization strategies include:

- Temperature control to minimize side reactions.

- Solvent selection (e.g., THF for stability of organometallic intermediates).

- Purification via fractional distillation or recrystallization, guided by physical properties (e.g., boiling points of trifluoromethylated analogs) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- 19F NMR : Distinct chemical shifts for CF3 (-60 to -70 ppm) and fluorine substituents (-110 to -130 ppm) confirm substitution patterns.

- 1H NMR : Absence of aromatic protons (fully substituted benzene) validates fluorination.

- Mass Spectrometry : Isotopic patterns of iodine (e.g., m/z 127/129) and fluorine aid in molecular ion identification.

- X-ray Crystallography : Resolves structural ambiguities, such as distinguishing regioisomers .

Q. What safety considerations are critical when handling this compound?

- Methodological Answer :

- Use inert atmospheres (N2/Ar) to prevent decomposition of fluorinated intermediates.

- Avoid exposure to moisture, as some trifluoromethylated analogs hydrolyze to release HF .

- Employ personal protective equipment (PPE) due to potential toxicity of iodinated aromatics .

Advanced Research Questions

Q. What strategies control regioselectivity during the introduction of multiple halogen substituents?

- Methodological Answer :

- Directing Groups : Electron-withdrawing groups (e.g., CF3) meta-direct subsequent halogenation. Computational tools (DFT) predict reactivity sites by analyzing electron density maps .

- Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic products (e.g., iodine substitution at sterically accessible positions), while higher temperatures may shift selectivity .

Q. How does the electronic environment influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The iodine substituent acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Electron-deficient aryl rings (due to CF3 and fluorine) enhance oxidative addition rates at Pd centers.

- Experimental Design : Use ligands like tris-o-furylphosphine (tfp) to stabilize Pd(0) intermediates and improve catalytic efficiency .

Q. What computational methods predict the compound’s electronic properties for materials applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess potential as a thermally activated delayed fluorescence (TADF) emitter. Comparative studies with 1,4-bis(trifluoromethyl)benzene show enhanced electron-withdrawing capacity due to fluorine and iodine .

- Time-Dependent DFT (TD-DFT) : Models excited-state dynamics, guiding molecular design for optoelectronic devices.

Q. How can contradictions in reported synthetic yields be resolved?

- Methodological Answer :

- Scale-Dependent Effects : Pilot-scale reactions may suffer from inefficient heat/mass transfer. Use microreactors for reproducibility.

- Purity of Reagents : Trace moisture in Grignard reagents reduces yields. Pre-drying solvents (e.g., THF over molecular sieves) is critical .

Q. How can the fluorinated structure be exploited in designing TADF materials?

- Methodological Answer :

- The strong electron-withdrawing effect of CF3 and fluorine groups narrows the singlet-triplet energy gap (ΔEST), enabling efficient reverse intersystem crossing.

- Experimental Validation : Measure photoluminescence quantum yields (PLQY) and electroluminescence in OLED prototypes. Compare with analogs lacking iodine to assess heavy-atom effects on spin-orbit coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.